2-(3-Bromopyridin-4-yl)propan-2-ol
Overview
Description
2-(3-Bromopyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the bromination of 4-pyridinemethanol followed by a reaction with an appropriate alkylating agent. The reaction conditions typically include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromopyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromopyridin-2-yl)propan-2-ol
- 2-(2-Bromopyridin-4-yl)propan-2-ol
- 4-Pyridinemethanol, 3-bromo-α,α-dimethyl-
Uniqueness
2-(3-Bromopyridin-4-yl)propan-2-ol is unique due to its specific bromination pattern and the presence of a hydroxyl group at the propan-2-ol position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWPHZYMLRGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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